molecular formula C17H15NO2S B1618448 N-Tosyl-2-naphthylamine CAS No. 18271-18-6

N-Tosyl-2-naphthylamine

Cat. No.: B1618448
CAS No.: 18271-18-6
M. Wt: 297.4 g/mol
InChI Key: HEXCXGXJELSYJW-UHFFFAOYSA-N
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Description

N-Tosyl-2-naphthylamine (Molecular Formula: C17H15NO2S, CID 224144) is a specialized organic compound of significant value in synthetic and coordination chemistry research . Its primary research application is as a versatile ligand precursor for the synthesis of metal chelates and coordination complexes . Studies have demonstrated its use in forming stable complexes with various transition metals, including Cu(II), Co(II), and Pd(II), through both chemical and electrochemical methods . The structure of the resulting complexes, which can feature two six-membered metal rings, has been confirmed using characterization techniques such as IR and 1H NMR spectroscopy, as well as X-ray diffraction (XRD) analysis . The compound incorporates a tosyl group, which is a common protecting group for amines in organic synthesis, imparting stability to the sulfonamide moiety and influencing the compound's reactivity and coordination behavior . Researchers utilize this property in developing novel molecular structures and studying metal-ligand interactions. This product is intended for laboratory research purposes only and is not classified as a drug or for use in diagnostic or therapeutic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

18271-18-6

Molecular Formula

C17H15NO2S

Molecular Weight

297.4 g/mol

IUPAC Name

4-methyl-N-naphthalen-2-ylbenzenesulfonamide

InChI

InChI=1S/C17H15NO2S/c1-13-6-10-17(11-7-13)21(19,20)18-16-9-8-14-4-2-3-5-15(14)12-16/h2-12,18H,1H3

InChI Key

HEXCXGXJELSYJW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=CC=CC=C3C=C2

Other CAS No.

18271-18-6

Origin of Product

United States

Chemical and Physical Properties

The fundamental properties of N-Tosyl-2-naphthylamine are summarized in the table below, providing a comprehensive overview of its chemical identity and physical characteristics.

PropertyValue
IUPAC Name 4-methyl-N-(naphthalen-2-yl)benzenesulfonamide
CAS Number 18271-18-6
Molecular Formula C₁₇H₁₅NO₂S
Molecular Weight 297.37 g/mol
Melting Point 111-113 °C (for the related compound 2-Naphthylamine) nih.govchemicalbook.com
Boiling Point 306 °C (for the related compound 2-Naphthylamine) chemicalbook.com
Solubility Soluble in hot water, ethanol, and ether (for the related compound 2-Naphthylamine). chemicalbook.com Soluble in common organic solvents such as DMSO, methanol, and dichloromethane. atomfair.com

Reactivity Profiles and Mechanistic Investigations of N Tosyl 2 Naphthylamine

Carbon-Hydrogen (C–H) Amination Reactions

N-Tosyl-2-naphthylamine serves as a valuable substrate in carbon-hydrogen (C–H) amination reactions, a powerful strategy for the direct formation of C–N bonds. These reactions can proceed through both intermolecular and intramolecular pathways, offering versatile methods for the synthesis of complex nitrogen-containing molecules.

Intermolecular C–H Amination Pathways

Intermolecular C–H amination involves the reaction of this compound with a separate molecule containing an activated C-H bond. Research has demonstrated the utility of dirhodium catalysts in mediating the amination of arenes using hydroxylamine (B1172632) derivatives. scispace.comnih.gov In these transformations, a rhodium nitrenoid intermediate is proposed to be the key reactive species that inserts into an aromatic C-H bond. The regioselectivity of this reaction is influenced by the electronic properties of the substituents on the arene, with electron-donating groups generally favoring amination at the ortho and para positions. scispace.com

A notable example of intermolecular C-H amination involves the copper-catalyzed reaction of N-aryl sulfonamides with vinyl arenes, which can lead to the formation of enamides and allylic amines. nih.gov In a specific instance, this compound was shown to undergo C–H amination efficiently, yielding the corresponding product in 85% yield. nih.gov These reactions often employ a stoichiometric oxidant, such as manganese dioxide (MnO2), to facilitate the catalytic cycle. nih.gov Mechanistic studies suggest the involvement of nitrogen-radical intermediates in these copper-catalyzed processes. nih.gov

Table 1: Intermolecular C-H Amination of this compound
ReactantCatalyst/ReagentProduct TypeKey FindingsReference
This compound and Vinyl AreneCu(II)/MnO₂EnamideEfficient C-H amination with 85% yield. nih.gov nih.gov
Arene and N-methyl-O-tosylhydroxylamineRh₂(esp)₂N-Alkyl ArylamineDirhodium-catalyzed amination proceeds via a rhodium nitrenoid intermediate. scispace.com scispace.comnih.gov

Intramolecular Oxidative Cyclization Reactions

Intramolecular C-H amination, also known as oxidative cyclization, provides a direct route to synthesize fused heterocyclic systems. In the context of this compound derivatives, these reactions can lead to the formation of valuable polycyclic aromatic compounds. The Scholl-type oxidative cyclization, for instance, has been employed to synthesize dibenzo[e,g]isoindol-1-ones from suitable precursors. acs.org This type of reaction often utilizes reagents like phenyliodine(III) bis(trifluoroacetate) (PIFA) in the presence of a Lewis acid. acs.org The success and efficiency of these cyclizations are highly dependent on the substitution pattern of the aromatic rings, with electron-donating groups generally promoting the reaction. acs.org

Copper-catalyzed intramolecular C-H amination has also been explored for the synthesis of various nitrogen-containing heterocycles. nih.gov For instance, the intramolecular cyclization of N-aryl sulfonamides containing an alkene moiety can yield indoles and other related structures. nih.gov Mechanistic investigations into these copper-catalyzed reactions have pointed towards the involvement of nitrogen-radical intermediates. nih.gov

Table 2: Intramolecular Oxidative Cyclization Reactions
Substrate TypeReaction TypeReagent/CatalystProduct TypeKey FindingsReference
Bis(aryl)-3-pyrrolin-2-onesScholl-Type Oxidative CyclizationPIFA, BF₃·Et₂ODibenzo[e,g]isoindol-1-onesElectron-donating groups on the aryl rings are crucial for high conversion rates. acs.org acs.org
N-Aryl sulfonamides with pendant alkenesCopper-Catalyzed Intramolecular C-H AminationCu(II)/MnO₂Indoles, Benzothiazine dioxidesMechanistic probes support the involvement of nitrogen-radical intermediates. nih.gov nih.gov

Nucleophilic and Electrophilic Reactivity of the Sulfonamide Linkage

The sulfonamide linkage in this compound exhibits both nucleophilic and electrophilic character, which dictates its reactivity in various chemical transformations. The nitrogen atom, after deprotonation, can act as a nucleophile, while the sulfur atom is electrophilic and susceptible to nucleophilic attack.

The cleavage of the N-tosyl group is a common transformation, often requiring reductive conditions. Various methods have been developed for the reductive cleavage of sulfonamides to the corresponding amines, including the use of low-valent titanium species generated in situ from Ti(O-iPr)₄, Me₃SiCl, and Mg. researchgate.net This method has been shown to effectively cleave both N-S and C-S bonds in certain substrates. researchgate.net

The sulfonamide group can also be involved in reactions where it acts as a leaving group. For example, in some transition metal-mediated reactions, the tosyl group can be expelled during the course of the reaction.

Cycloaddition and Annulation Chemistry

This compound and its derivatives can participate in cycloaddition and annulation reactions to construct various heterocyclic and carbocyclic ring systems.

1,3-Dipolar Cycloadditions (e.g., with N-tosyl imine analogs)

While direct examples involving this compound in 1,3-dipolar cycloadditions are not prevalent in the provided search results, the reactivity of analogous N-tosyl imines is well-documented. N-tosyl imines are known to participate in [3+2] cycloaddition reactions with various 1,3-dipoles. For instance, they can react with in situ generated münchnones in the presence of a palladium catalyst and carbon monoxide to form imidazole (B134444) derivatives. nih.gov

Furthermore, N-tosylhydrazones, which are structurally related to N-tosyl imines, have been utilized in [2+2+1] cycloaddition reactions with tert-butyl nitrite (B80452) and alkenes to synthesize isoxazolines. rsc.orgnih.gov This transformation proceeds through the in situ generation of a nitronate intermediate. rsc.orgnih.gov Azomethine imines, which are 1,3-dipoles, undergo [3+2] cycloadditions with various dipolarophiles to yield dinitrogenated heterocycles. rsc.org Although not directly involving this compound, these examples highlight the potential of the N-tosyl functionality to activate adjacent moieties towards cycloaddition reactions.

Transition Metal-Mediated Transformations

This compound and its derivatives are versatile substrates for a variety of transition metal-mediated transformations beyond C-H amination. These reactions often leverage the directing group ability of the sulfonamide or amine functionality to achieve high levels of selectivity.

Transition metals such as palladium, copper, and rhodium are commonly employed to catalyze cross-coupling and cyclization reactions. For instance, palladium-catalyzed reactions are widely used for the synthesis of N-aryl carbazoles through intramolecular C-H activation/C-C bond formation.

Copper(II) complexes of benzeneazo-N-tosyl-2-naphthylamine have been synthesized and characterized. researchgate.net These complexes can be formed through both chemical and electrochemical methods. researchgate.net The formation of metal chelates can significantly alter the electronic properties and reactivity of the ligand.

Furthermore, transition metal-mediated coupling reactions of 2-naphthylamine (B18577) derivatives, including Ullmann and C-H oxidative coupling reactions, are established methods for synthesizing 1,1'-binaphthalene-2,2'-diamines (BINAMs), which are important chiral ligands and organocatalysts. mdpi.com Electrochemical methods have also been developed for the homocoupling of 2-naphthylamines, offering a sustainable alternative to traditional metal-mediated approaches. mdpi.com

Table 3: Transition Metal-Mediated Transformations
SubstrateCatalyst/ReagentReaction TypeProductReference
This compound derivativesPalladiumIntramolecular C-H Activation/C-C CouplingN-Aryl Carbazoles-
Benzeneazo-N-tosyl-2-naphthylamineCu(II), Co(II), Pd(II)ComplexationMetal Chelates researchgate.net
2-Naphthylamine derivativesTransition Metals (e.g., Cu, Pd)Ullmann and C-H Oxidative Coupling1,1'-Binaphthalene-2,2'-diamines (BINAMs) mdpi.com
2-NaphthylaminesElectrochemical (Transition-metal-free)Oxidative Homocoupling1,1'-Binaphthalene-2,2'-diamines (BINAMs) mdpi.com

Radical Chemistry and Intermediate Generation

The reactivity of this compound extends into the realm of radical chemistry, particularly in reactions involving C-H amination. Mechanistic studies suggest the involvement of nitrogen-centered radical intermediates in certain transformations.

In copper-catalyzed oxidative amination reactions, this compound has been shown to undergo efficient C-H amination. nih.gov The proposed mechanism for this type of transformation involves the generation of nitrogen-centered radicals from N-arylsulfonamides through oxidation, a process facilitated by the metal catalyst. Specifically, it is believed that aminyl radicals stabilized by an aryl and a sulfonyl group, such as the one that would be formed from this compound, are key intermediates. nih.gov

Evidence for the involvement of radical intermediates in similar systems is supported by experiments designed to trap these transient species. For instance, in related copper-catalyzed C-H amination reactions, attempts were made to trap radical intermediates by introducing radical scavengers like (2,2,6,6-tetramethylpiperidin-1-yl)oxyl (TEMPO) and 1,4-cyclohexadiene (B1204751) into the reaction mixture. nih.gov The inhibition or alteration of the reaction pathway in the presence of such traps provides strong, albeit indirect, evidence for a radical-mediated mechanism. While these specific trapping experiments were not reported directly for this compound itself, the proposed mechanism is extended to it based on its successful participation in the reaction. nih.gov

The generation of the nitrogen radical is thought to occur through oxidation of the N-arylsulfonamide by the combined action of the copper catalyst and a stoichiometric oxidant, such as manganese dioxide (MnO₂). nih.gov There is precedent for MnO₂ alone oxidizing anilines, with nitrogen-radical intermediates being proposed in those instances as well. nih.gov The formation of these nitrogen-radical intermediates could potentially lead to background cyclization processes in certain reactions. nih.gov

The table below summarizes the participation of this compound in a copper-catalyzed oxidative amination reaction, highlighting its efficiency in forming the aminated product, which is consistent with a radical-based mechanism.

Table 1: Copper-Catalyzed Oxidative Amination of this compound

Substrate Product Yield Proposed Intermediate Type Reference

Studies on Reaction Stereoselectivity and Regioselectivity

The stereochemical and regiochemical outcomes of reactions involving this compound are significantly influenced by the electronic and steric properties of the N-tosyl group and the naphthalene (B1677914) ring system. The directing effect of the tosylamido group plays a crucial role in determining the position of substitution in various reactions.

Regioselectivity:

The N-tosylamido group in this compound and its derivatives acts as a directing group in C-H functionalization reactions. In palladium-catalyzed C-H arylation reactions of N-tosyl-2-naphthamide, a compound structurally similar to this compound, the arylation occurs selectively at the C-3 position of the naphthalene ring. researchgate.net This regioselectivity is attributed to the formation of a stable six-membered palladacycle intermediate involving the amide nitrogen and the C-3 hydrogen. This directing group effect has been explored for the synthesis of various substituted naphthalene derivatives. researchgate.netresearchgate.net

In rhodium-catalyzed C-H amination reactions, the regioselectivity is also a key feature. For example, the amination of 2-methoxynaphthalene, an electron-rich naphthalene derivative, occurs readily. scispace.com While not directly involving this compound as the substrate, these studies on related naphthalene systems underscore the predictable nature of C-H functionalization on the naphthalene core, which is largely governed by the directing group present.

The table below illustrates the regioselective C-H functionalization of a naphthalene core directed by an N-tosyl-carboxamide group at the 2-position.

Table 2: Regioselective C-H Arylation of N-Tosyl-2-naphthamide

Substrate Reaction Type Position of Functionalization Directing Group Reference

Stereoselectivity:

This compound and its derivatives have been employed in stereoselective synthesis, particularly in the formation of axially chiral compounds. For instance, an asymmetric atroposelective C-H amination of N-aryl-2-naphthylamines has been developed using a chiral phosphoric acid catalyst and an azodicarboxylate as the nitrogen source. This method allows for the synthesis of enantioenriched naphthalene-1,2-diamine derivatives. rsc.org The stereoselectivity in this transformation is controlled by the chiral catalyst, which differentiates between the two enantiotopic C-H bonds at the 1- and 3-positions of the naphthalene ring.

Furthermore, the tosyl group is often present in products of stereoselective reactions, such as in the synthesis of axially chiral tetrahydroquinolines via a Povarov reaction. beilstein-journals.org While this compound is not the direct reactant in this specific example, the presence of the tosyl group in the chiral product highlights its compatibility with stereoselective transformations.

In the context of preparing chiral amines, palladium(II)-catalyzed reactions have been developed for the highly regio- and stereoselective synthesis of N-tosyl allylic amines from allylic alcohols and tosyl isocyanate. nih.gov These reactions proceed via an aminopalladation and β-heteroatom elimination sequence, affording (E)-allylic amines with high stereoselectivity. nih.gov

The following table provides an example of a stereoselective reaction involving a derivative of 2-naphthylamine.

Table 3: Atroposelective C-H Amination of N-Aryl-2-naphthylamines

Reaction Type Catalyst Type Product Type Stereochemical Outcome Reference

Coordination Chemistry and Ligand Design Principles

Synthesis and Characterization of Metal Complexes with N-Tosyl-2-naphthylamine Ligands

The synthesis of metal complexes with ligands derived from this compound can be achieved through both conventional chemical methods and electrochemical routes. These methods have been successfully employed to create complexes with various transition metals.

Complexation with Transition Metals (e.g., Cu(II), Co(II), Pd(II), Ni(II))

This compound, particularly when functionalized with coordinating groups like azo moieties, readily forms complexes with divalent transition metal ions such as copper(II), cobalt(II), palladium(II), and nickel(II). For instance, benzeneazo-N-tosyl-2-naphthylamine has been used to synthesize new Cu(II), Co(II), and Pd(II) complexes. researchgate.netresearchgate.netresearchgate.net These complexes are typically prepared by reacting the ligand with a corresponding metal salt, often a metal acetate, in a suitable solvent like methanol. tandfonline.com

The resulting metal chelates often exhibit a 1:2 metal-to-ligand stoichiometry. researchgate.net For example, Ni(II) and Pd(II) complexes with benzeneazo-N-tosyl-2-naphthylamine form trans-planar structures where two ligand molecules coordinate to the metal center. researchgate.netresearchgate.netresearchgate.net The sulfonamide group, in conjunction with the azo group, plays a crucial role in the coordination, leading to the formation of stable six-membered metallocycles. researchgate.netresearchgate.net

Similarly, monosulfonyl derivatives of diamines have been shown to form neutral 2:1 complexes with Co(II), Ni(II), and Cu(II). rsc.org The deprotonated aminosulfonamide acts as a bidentate ligand, leading to planar N4 donor sets in the case of Ni(II) and Cu(II) complexes. rsc.org

Electrochemical Methods for Complex Formation

Electrochemical synthesis provides an alternative and often advantageous route for the preparation of metal complexes. This method involves the anodic dissolution of a sacrificial metal anode in a solution containing the ligand. researchgate.nettandfonline.com This technique has been successfully applied to synthesize Co(II), Ni(II), and Cu(II) complexes of benzeneazo-N-tosyl-2-naphthylamine in acetonitrile. researchgate.net

The electrochemical approach is a single-step process that has proven effective for creating both homoleptic (containing only one type of ligand) and heteroleptic (containing more than one type of ligand) complexes. researchgate.net It offers a high-purity alternative to traditional chemical synthesis. tandfonline.com

Structural Elucidation of Metal Chelates via X-ray Crystallography

X-ray crystallography is a powerful technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. wikipedia.org This method has been instrumental in elucidating the structures of metal complexes derived from this compound.

For instance, X-ray diffraction analysis of Ni(II) and Pd(II) complexes with benzeneazo-N-tosyl-2-naphthylamine has confirmed their trans-planar geometry. researchgate.netresearchgate.netresearchgate.net It has also revealed the formation of two six-membered metallocycles involving the metal ion. researchgate.netresearchgate.net In the case of a Ni(II) complex, the ligand was shown to act in a monoanionic bidentate chelating fashion. researchgate.net

Crystallographic studies on related systems, such as cobalt complexes with ligands derived from N-tosyl-1,2-diaminobenzene, have provided detailed information about their pentacoordinate, square pyramidal geometry. psu.edu These studies are crucial for understanding the bonding and reactivity of these coordination compounds.

Analysis of Metal-Ligand Binding Modes and Coordination Geometries

The way in which a ligand binds to a metal ion and the resulting geometry of the complex are fundamental aspects of coordination chemistry. In complexes involving derivatives of this compound, the ligand typically acts as a bidentate chelator.

For benzeneazo-N-tosyl-2-naphthylamine complexes, the coordination occurs through the sulfonamide and azo moieties. researchgate.net This results in the formation of stable six-membered rings with the metal ion. researchgate.netresearchgate.net The geometry of these complexes is often trans-planar, particularly for Ni(II) and Pd(II). researchgate.netresearchgate.net

In other related systems, such as those with Schiff base ligands derived from N-tosyl-1,2-diaminobenzene, the ligand can act as a tridentate N3 donor. psu.edu The resulting coordination geometry around the metal center can be, for example, a distorted square pyramid. psu.edu The specific binding mode and geometry are influenced by the nature of the metal ion and the other atoms involved in coordination.

Spectroscopic and Electrochemical Properties of Coordination Compounds

Spectroscopic techniques such as Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy are vital for characterizing coordination compounds. researchgate.netresearchgate.netresearchgate.net IR spectroscopy can provide information about the functional groups involved in coordination, while NMR spectroscopy helps to elucidate the structure of the complex in solution.

The electrochemical properties of these complexes are also of significant interest. nih.gov Techniques like cyclic voltammetry can be used to study the redox behavior of the metal center and the ligand, providing insights into their electronic structure and potential applications in areas such as catalysis and materials science. For example, the electrochemical synthesis of metal complexes itself relies on the redox properties of the constituent metal and ligand. researchgate.nettandfonline.com

Rational Design of N-Tosyl-Naphthylamine-Based Chiral Ligands

The development of chiral ligands is a cornerstone of asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. nih.gov While C2-symmetric ligands have historically been dominant, non-symmetrical ligands have gained prominence. nih.gov The N-Tosyl-naphthylamine framework offers a versatile scaffold for the rational design of such chiral ligands.

By introducing chirality into the ligand structure, for example, through the use of chiral amines in the synthesis of Schiff base derivatives, it is possible to create ligands that can induce enantioselectivity in metal-catalyzed reactions. A series of chiral phosphine-aminophosphine ligands have been successfully prepared from (R)-1,2,3,4-tetrahydro-1-naphthylamine. researchgate.net

The modular nature of these ligands allows for the fine-tuning of their steric and electronic properties to optimize their performance in specific catalytic applications, such as asymmetric hydrogenation. researchgate.netacs.org The design principles involve creating a well-defined chiral environment around the metal center, which dictates the stereochemical outcome of the reaction. researchgate.net Axially chiral P,N-ligands, for instance, have proven to be a powerful class of ligands in a variety of asymmetric transformations. acs.org

Applications in Catalysis

Asymmetric Catalysis Employing N-Tosyl-Naphthylamine Derivatives as Chiral Ligands

Derivatives of N-tosyl-2-naphthylamine are pivotal in the development of chiral ligands for asymmetric catalysis. These ligands, when complexed with transition metals, create a chiral environment that enables the enantioselective synthesis of a wide array of chemical compounds. The naphthalene (B1677914) backbone provides a rigid and sterically defined framework, which is essential for effective chiral induction.

Chiral ligands derived from naphthylamines are instrumental in transition metal-catalyzed asymmetric hydrogenation, a fundamental process for producing enantiomerically pure compounds. nih.gov These ligands, often phosphine-aminophosphines, create a chiral pocket around the metal center, dictating the facial selectivity of hydrogen addition to prochiral substrates like olefins and imines. researchgate.net

For instance, rhodium complexes of chiral phosphine-aminophosphine ligands derived from (R)-1,2,3,4-tetrahydro-1-naphthylamine have been successfully applied in the asymmetric hydrogenation of various functionalized olefins. researchgate.net These catalytic systems have demonstrated high potential, achieving excellent enantioselectivities in the hydrogenation of substrates such as α-enol ester phosphonates and (Z)-β-(acylamino)acrylates. researchgate.net The steric and electronic properties of the naphthylamine-derived backbone are crucial for the high efficiency and enantioselectivity observed. researchgate.net

Similarly, iridium complexes bearing chiral phosphine-aminophosphine ligands based on a 1,2,3,4-tetrahydro-1-naphthylamine (B1195953) backbone have shown high efficiency in the asymmetric hydrogenation of 3-aryl-2H-1,4-benzoxazines, yielding products with up to 95% enantiomeric excess (ee) and high catalytic activity. researchgate.net Ruthenium(II) complexes with chiral η6-arene/N-tosylethylenediamine ligands have also proven to be excellent catalysts for the asymmetric hydrogenation of aromatic ketones. nih.gov These catalysts can be activated under acidic conditions, allowing for the hydrogenation of base-sensitive substrates like 4-chromanone (B43037) and its derivatives with high enantioselectivity (up to 97% ee). nih.gov

Table 1: Enantioselective Hydrogenation using Naphthylamine-Derived Ligands

Catalyst System Substrate Product Enantiomeric Excess (ee) Reference
Rh/(R)-HW-Phos α-Enol ester phosphonates Chiral α-hydroxy phosphonates Excellent researchgate.net
Rh/(R)-HW-Phos (Z)-β-(Acylamino)acrylates Chiral β-amino acid derivatives Excellent researchgate.net
Ir/Phosphine-aminophosphine 3-Aryl-2H-1,4-benzoxazines Chiral 3-aryl-3,4-dihydro-2H-1,4-benzoxazines Up to 95% researchgate.net
RuCl(S,S)-TsDPEN 4-Chromanone (S)-4-Chromanol 97% nih.gov

The aza-Mannich reaction is a powerful tool for the synthesis of β-amino carbonyl compounds, which are important building blocks for many natural products and pharmaceuticals. researchgate.net This reaction involves the nucleophilic addition of an enolate or its equivalent to an imine. wikipedia.org N-tosyl aldimines are frequently used as electrophiles in these transformations due to the electron-withdrawing nature of the tosyl group, which activates the imine for nucleophilic attack. nih.gov

Organocatalytic enantioselective aza-Mannich reactions of oxazolones with N-tosyl aldimines have been developed, promoted by cinchona alkaloid-derived ligands. nih.gov These reactions produce valuable α-disubstituted α,β-diamino acid derivatives with high diastereoselectivities and enantioselectivities (up to 97% ee). nih.gov

Furthermore, N-aryl-2-naphthylamines have been utilized in asymmetric atroposelective C–H amination reactions with azodicarboxylates, catalyzed by chiral phosphoric acids, to yield naphthalene-1,2-diamine derivatives. rsc.org This highlights the versatility of naphthylamine derivatives in various asymmetric C-N bond-forming reactions.

Oxidative Catalysis with this compound Reactants

This compound can participate as a reactant in oxidative catalytic processes. For instance, it undergoes efficient copper-catalyzed intermolecular oxidative C-H/N-H coupling with alkenes to form enamides. nih.gov In one study, the reaction of this compound with an alkene in the presence of a copper(II) catalyst and manganese dioxide as an oxidant yielded the corresponding enamide in 85% yield. nih.gov This type of reaction is significant for the direct functionalization of C-H bonds, offering an atom-economical route to valuable nitrogen-containing compounds. nih.gov The mechanism is thought to involve the generation of a nitrogen-radical intermediate. nih.gov

Additionally, the N-oxidation of 2-naphthylamine (B18577), a related compound, is a known metabolic process catalyzed by cytochrome P-450 enzymes. nih.gov While not a synthetic application, this highlights the susceptibility of the amino group in naphthylamines to oxidation. Synthetic oxidation of this compound can lead to the formation of quinone derivatives.

Organocatalytic Applications

The field of organocatalysis, which uses small organic molecules as catalysts, has seen significant growth. N-aryl-2-naphthylamines have found a niche in this area, particularly in atroposelective synthesis.

Atropisomers are stereoisomers resulting from restricted rotation around a single bond. The synthesis of axially chiral biaryls and related structures is of great interest due to their application as chiral ligands and in medicinal chemistry. beilstein-journals.org N-aryl-2-naphthylamines serve as key precursors in organocatalytic atroposelective reactions.

A notable application is the phosphoric acid-catalyzed direct arylation of 2-naphthylamines with iminoquinones, which provides access to axially chiral biaryl amino alcohols. nih.gov This reaction is highly functional-group-tolerant and represents a rare instance of 2-naphthylamines acting as nucleophiles in an organocatalytic enantioselective transformation. nih.gov

Furthermore, the direct intermolecular enantioselective C–H amination of N-aryl-2-naphthylamines with azodicarboxylates, catalyzed by a chiral phosphoric acid, has been developed to prepare non-biaryl N-C atropisomers of naphthalene-1,2-diamines. beilstein-journals.org This method provides a direct route to constructing N-C axial chirality. beilstein-journals.org

Table 2: Atroposelective Reactions Involving N-Aryl-2-Naphthylamines

Reaction Type Catalyst Reactants Product Enantiomeric Excess (ee) Reference
Direct Arylation Chiral Phosphoric Acid 2-Naphthylamine, Iminoquinone Axially Chiral Biaryl Amino Alcohol Up to 99% nih.gov
C-H Amination Chiral Phosphoric Acid N-Aryl-2-naphthylamine, Azodicarboxylate N-C Atropisomeric Naphthalene-1,2-diamine High beilstein-journals.org
Annulation Chiral Phosphoric Acid N-Naphthylglycine derivative, Nitrosobenzene N-Aryl Benzimidazole Not specified rsc.org

Advanced Spectroscopic and Structural Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural and Mechanistic Insights

NMR spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. For N-Tosyl-2-naphthylamine, both one-dimensional (¹H and ¹³C) and two-dimensional NMR methods are employed to gain a complete picture of its atomic arrangement and conformational dynamics.

¹H and ¹³C NMR Analysis of Substituent Effects

The ¹H and ¹³C NMR spectra of this compound reveal characteristic signals that can be assigned to the protons and carbons of the tosyl and naphthyl moieties. The chemical shifts of these nuclei are influenced by the electronic effects of the substituents. grafiati.commdpi.comnih.gov The electron-withdrawing nature of the tosyl group generally leads to a downfield shift (deshielding) of the signals of the adjacent naphthylamine protons and carbons compared to unsubstituted 2-naphthylamine (B18577). ucl.ac.uk

Specifically, in the ¹H NMR spectrum, the aromatic protons of the naphthyl and tosyl groups typically appear in the range of 7.0-8.0 ppm. The methyl protons of the tosyl group exhibit a characteristic singlet peak at a higher field. In the ¹³C NMR spectrum, the chemical shifts of the carbon atoms are sensitive to their local electronic environment, providing valuable information about the connectivity and the influence of the sulfonyl group. mdpi.comrsc.org The analysis of substituent-induced chemical shifts (SCS) by comparing the spectra with those of related compounds, such as substituted naphthalenes and toluenes, allows for a detailed assignment of the signals and an understanding of the electronic communication between the two aromatic rings. mdpi.comnih.gov

Table 1: Representative ¹H and ¹³C NMR Chemical Shift Ranges for this compound Derivatives

NucleusFunctional GroupTypical Chemical Shift Range (ppm)
¹HAromatic (Naphthyl & Tosyl)7.0 - 8.5
Methyl (Tosyl)2.3 - 2.5
Amine (N-H)9.0 - 11.0 (can be broad and exchangeable)
¹³CAromatic (Naphthyl & Tosyl)110 - 150
Methyl (Tosyl)~21
Carbonyl (in derivatives)190 - 202

Note: The exact chemical shifts can vary depending on the solvent and the presence of other substituents.

2D NMR Techniques for Connectivity and Conformation

Two-dimensional (2D) NMR techniques, such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence), are instrumental in unambiguously assigning the proton and carbon signals and establishing the connectivity within the this compound molecule. hmdb.cacam.ac.ukwordpress.com

A COSY spectrum reveals correlations between protons that are spin-spin coupled, typically those on adjacent carbon atoms. This allows for the tracing of the proton network within the naphthyl and tosyl rings. An HSQC spectrum correlates directly bonded proton and carbon atoms, providing a powerful tool for assigning the ¹³C signals based on the more readily assigned ¹H spectrum. hmdb.cajeol.com

Furthermore, 2D NOESY (Nuclear Overhauser Effect Spectroscopy) can provide insights into the spatial proximity of protons, which is crucial for determining the preferred conformation of the molecule in solution. jeol.com The relative orientation of the tosyl and naphthyl groups, for instance, can be inferred from the presence or absence of NOE cross-peaks between their respective protons.

Single-Crystal X-ray Diffraction Analysis for Solid-State Structure Determination

Single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms in the solid state. uhu-ciqso.es This technique provides detailed information on bond lengths, bond angles, and intermolecular interactions, such as hydrogen bonding and π-π stacking. jst.go.jpmdpi.com

Table 2: Illustrative Crystallographic Parameters for a Representative N-Aryl-2-naphthylamine Derivative

ParameterValue
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)9.0204
b (Å)25.289
c (Å)10.8869
β (°)104.159
Volume (ų)2408.9
Z4

Note: These are example parameters and will vary for different derivatives and crystal forms. jst.go.jp

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. researchgate.netnih.gov The resulting spectra provide a characteristic fingerprint of the compound and offer valuable information about its functional groups and molecular structure.

In the IR spectrum of this compound, characteristic absorption bands are observed for the N-H stretching vibration, the asymmetric and symmetric stretching vibrations of the S=O bonds in the sulfonyl group, and the various C-H and C=C stretching and bending vibrations of the aromatic rings. chemicalbook.com The positions and intensities of these bands are sensitive to the molecular environment and can be used to study intermolecular interactions. researchgate.net

Raman spectroscopy, which is based on the inelastic scattering of light, provides complementary information. researchgate.net The Raman spectrum is often more sensitive to the vibrations of the non-polar parts of the molecule, such as the aromatic rings. Theoretical calculations, often using density functional theory (DFT), can be employed to calculate the vibrational frequencies and aid in the assignment of the experimental IR and Raman bands. nih.govresearchgate.net

Table 3: Key Vibrational Frequencies for this compound

Vibrational ModeTypical Wavenumber Range (cm⁻¹)
N-H Stretch3200 - 3400
Aromatic C-H Stretch3000 - 3100
Asymmetric SO₂ Stretch1320 - 1350
Symmetric SO₂ Stretch1150 - 1170
Aromatic C=C Stretch1450 - 1600

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation pattern. msu.edu In the mass spectrum of this compound, the molecular ion peak (M⁺) confirms the compound's molecular formula. docbrown.info

The fragmentation pattern provides valuable clues about the molecule's structure. libretexts.org Common fragmentation pathways for sulfonamides include cleavage of the S-N bond and the S-C(aryl) bond. For this compound, characteristic fragment ions corresponding to the tosyl cation ([C₇H₇SO₂]⁺) and the naphthylamine radical cation or related fragments are typically observed. docbrown.infonih.gov High-resolution mass spectrometry (HRMS) can provide highly accurate mass measurements, which can be used to confirm the elemental composition of the molecular ion and its fragments. rsc.org

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy for Electronic Transitions and Interactions

UV-Vis and fluorescence spectroscopy are used to study the electronic properties of molecules by probing the transitions between electronic energy levels. scribd.combiocompare.com The UV-Vis absorption spectrum of this compound is characterized by absorption bands in the ultraviolet region, arising from π-π* transitions within the aromatic naphthyl and tosyl groups. nih.gov The position and intensity of these bands can be influenced by the solvent polarity and the substitution pattern on the aromatic rings. nih.gov

Fluorescence spectroscopy provides information about the emission of light from the excited electronic state of a molecule. shimadzu.com The fluorescence spectrum, including the emission maximum and quantum yield, is sensitive to the molecular structure and its environment. nih.gov These techniques are particularly useful for studying interactions of this compound with other molecules, such as proteins or metal ions, as these interactions can lead to changes in the absorption and fluorescence properties. nih.govshimadzu.com

Other Advanced Spectroscopic Techniques (e.g., Circular Dichroism)

Beyond the standard suite of spectroscopic methods, other advanced techniques offer deeper insights into the specific structural and electronic characteristics of molecules like this compound. These methods are particularly powerful when investigating chirality and the subtle effects of molecular conformation.

Circular Dichroism (CD) Spectroscopy

Circular Dichroism (CD) spectroscopy is a form of absorption spectroscopy that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. jascoinc.com It is an exceptionally sensitive technique for studying the stereochemical features of a molecule. rsc.org this compound, in its ground state, is an achiral molecule and therefore does not exhibit a CD spectrum. However, chirality can be induced, making CD spectroscopy a relevant and powerful tool for analysis in several scenarios:

Introduction of a Chiral Center: If this compound is derivatized to include a chiral center, the resulting molecule will be optically active. CD spectroscopy can then be used to determine the absolute configuration and study the conformational preferences of the newly formed stereocenter.

Atropisomerism: The naphthyl and tosyl groups are bulky, and restricted rotation around the N-C or S-N bonds could potentially lead to stable, separable atropisomers under certain conditions or in suitably substituted derivatives. Such axially chiral compounds are optically active and their chiroptical properties can be characterized by CD spectroscopy. beilstein-journals.orgresearchgate.net Research on related biaryl systems has shown that organocatalytic methods can be used to synthesize axially chiral N-aryl compounds, whose stereochemistry is investigated using CD. beilstein-journals.org

Chiral Environment: When placed in a chiral environment (e.g., a chiral solvent, or upon binding to a chiral host molecule like a cyclodextrin (B1172386) or a protein), an induced CD spectrum can be observed for this compound. This induced CD provides information about the nature of the intermolecular interactions and the conformation of the molecule within the chiral environment.

While specific CD spectral data for this compound is not extensively documented in public literature, the principles of the technique can be illustrated. For a hypothetical chiral derivative, the CD spectrum would show distinct positive or negative bands (Cotton effects) corresponding to the electronic transitions of the naphthyl and benzenesulfonamide (B165840) chromophores. The sign and magnitude of these bands would be directly related to the molecule's three-dimensional structure.

For example, studies on other N-acyl-amino derivatives have shown that conformational isomerism can lead to sign reversals in the CD spectra, providing detailed information about the rotational equilibria of the molecule. rsc.org

Illustrative Research Findings for a Hypothetical Chiral this compound Derivative

To illustrate the potential application of CD spectroscopy, the following table outlines hypothetical data for a chiral derivative of this compound. This data is based on typical spectral regions for the chromophores present in the molecule.

Spectroscopic TechniqueChromophore TransitionWavelength (nm)Molar Ellipticity (Δε) [L·mol⁻¹·cm⁻¹]Inferred Structural Information
Circular Dichroism Naphthyl (¹Lₐ)~280+5.2Conformation of the naphthyl group relative to the chiral center.
Naphthyl (¹Bₐ)~230-10.8Indicates specific spatial arrangement and electronic coupling.
Benzene (¹Lₐ)~265+2.1Orientation of the tosyl group.
Benzene (¹Lₐ)~220+8.5Contribution from the tosyl chromophore's conformation.

This table is for illustrative purposes only and represents the type of data that would be obtained from a CD spectroscopic analysis of a chiral derivative of this compound.

Computational and Theoretical Investigations in N Tosyl 2 Naphthylamine Chemistry

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its reactivity. idosr.org For N-Tosyl-2-naphthylamine, the distribution of electrons within the molecule, particularly in the frontier molecular orbitals (HOMO and LUMO), dictates its behavior in chemical reactions. The positional isomerism, with the amino group at the 2-position of the naphthalene (B1677914) ring, influences its electronic characteristics and stability.

Computational studies can predict key electronic properties that correlate with reactivity. For instance, the energies of the HOMO and LUMO can indicate the molecule's ability to donate or accept electrons. A smaller HOMO-LUMO gap generally suggests higher reactivity. The calculated charge distribution can highlight electrophilic and nucleophilic sites within the molecule, predicting how it will interact with other reagents.

In the context of reactions, such as the copper-catalyzed oxidative amination of alkenes, the electronic nature of the aniline (B41778) substrate plays a significant role. nih.gov While specific computational data for this compound's electronic structure is not detailed in the provided results, it is known to undergo C-H amination efficiently. nih.gov This suggests favorable electronic properties for such transformations.

Table 1: Predicted Electronic Properties of this compound (Illustrative)

This table is illustrative as specific calculated values were not found in the search results. The values are representative of what would be obtained from quantum chemical calculations.

PropertyPredicted ValueSignificance
HOMO Energy-6.2 eVRelates to the ability to donate electrons (nucleophilicity).
LUMO Energy-1.5 eVRelates to the ability to accept electrons (electrophilicity).
HOMO-LUMO Gap4.7 eVIndicator of chemical reactivity and stability.
Dipole Moment2.5 DInfluences solubility and intermolecular interactions.
Mulliken Charge on N-0.45 eIndicates the nucleophilic character of the nitrogen atom.
Mulliken Charge on S+0.80 eIndicates the electrophilic character of the sulfur atom.

Quantum Mechanical Modeling of Reaction Mechanisms and Transition States

Quantum mechanical (QM) and hybrid quantum mechanics/molecular mechanics (QM/MM) methods are invaluable for elucidating the intricate details of reaction mechanisms. nih.gov These computational approaches allow for the mapping of the potential energy surface of a reaction, identifying reactants, products, intermediates, and, crucially, the transition states that connect them. idosr.org

For reactions involving this compound, such as C-H amination or its use as a ligand in catalysis, QM modeling can provide a step-by-step understanding of how bonds are formed and broken. nih.govresearchgate.net By calculating the energies of transition states, chemists can determine the activation energy barriers for different reaction pathways, thereby predicting the most likely mechanism. umw.edu For example, in a copper-catalyzed reaction, modeling could clarify whether the mechanism involves an electrophilic addition of a Cu(II) species or a nitrogen-centered radical. nih.gov

The process often involves:

Locating Transition States: Using algorithms like synchronous transit-guided quasi-Newton (QST2/QST3) or "hill-climbing" methods to find the saddle point on the potential energy surface corresponding to the transition state. ucsb.edu

Intrinsic Reaction Coordinate (IRC) Calculations: Following the reaction path downhill from the transition state to confirm that it connects the desired reactants and products. researchgate.net

Calculating Activation Energies: The energy difference between the reactants and the transition state determines the reaction rate. umw.edu

Table 2: Illustrative Calculated Transition State Properties for a Hypothetical Reaction of this compound

This table is illustrative as specific calculated values for a reaction involving this compound were not found.

Reaction StepTransition State (TS) GeometryActivation Energy (kcal/mol)Key Vibrational Frequency (cm⁻¹)
N-H Bond CleavageElongated N-H bond, interaction with base15.2-1540 (imaginary frequency)
C-N Bond FormationPartially formed C-N bond, specific bond angle22.5-450 (imaginary frequency)

Spectroscopic Property Simulations and Correlations with Experimental Data

Computational chemistry can accurately predict various spectroscopic properties, such as Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra. mdpi.com These simulations are crucial for interpreting experimental data and confirming the structure of newly synthesized compounds or reaction intermediates.

By calculating the spectroscopic properties of this compound and its derivatives, researchers can:

Assign Experimental Spectra: Correlate calculated chemical shifts and coupling constants with experimental NMR data to fully characterize the molecule's structure. acs.org

Identify Tautomers or Isomers: The presence of different tautomeric forms in solution can be investigated by comparing their calculated spectra with the experimental one. mdpi.com

Understand Solvent Effects: Simulations can model how the surrounding solvent influences the spectroscopic properties of the molecule.

Table 3: Comparison of Experimental and Simulated Spectroscopic Data for this compound (Illustrative)

This table is illustrative. Specific experimental and simulated spectroscopic data for this compound were not directly available in the search results.

Spectroscopic TechniqueExperimental ValueSimulated Value (Method)
¹H NMR (δ, ppm) - N-H proton8.5 (variable)8.3 (B3LYP/6-31G)
¹³C NMR (δ, ppm) - C-N carbon142.1141.8 (B3LYP/6-31G)
IR (cm⁻¹) - S=O stretch1345, 11601350, 1165 (B3LYP/6-31G*)
UV-Vis (λmax, nm)~300298 (TD-DFT)

Conformational Landscape and Energetic Analysis

The three-dimensional shape (conformation) of a molecule is critical to its function, especially in biological systems or as a ligand in catalysis. mdpi.com this compound, with its rotatable bonds, can exist in various conformations. Conformational analysis aims to identify the stable conformers and determine their relative energies. nih.gov

Computational methods, such as molecular mechanics (MM) and quantum mechanics (QM), are used to systematically search the conformational space. bigchem.eu This involves rotating the flexible bonds and calculating the energy of each resulting structure. The output is a potential energy surface that reveals the low-energy conformers and the energy barriers between them. This information is crucial for understanding how the molecule might bind to a receptor or a metal center. ethz.ch

Table 4: Relative Energies of this compound Conformers (Illustrative)

This table is illustrative as specific conformational analysis data was not found.

ConformerDihedral Angle (C-S-N-C)Relative Energy (kcal/mol)Population at 298 K (%)
1 (Global Minimum)75°0.0065
2-80°0.5025
3175°1.2010

Molecular Dynamics Simulations for Reactivity Insights

While quantum mechanics provides a static picture of molecules and reactions, molecular dynamics (MD) simulations introduce the element of time, allowing researchers to observe the dynamic behavior of molecules. nih.gov MD simulations solve Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms change over time. jchemlett.com

For this compound, MD simulations can be used to:

Explore Conformational Changes: Observe how the molecule samples different conformations in solution. researchgate.net

Study Solvation: Understand how solvent molecules arrange around the solute and affect its behavior.

Simulate Binding Processes: Model the process of this compound binding to a metal catalyst or a biological target, providing insights into the binding mechanism and affinity. researchgate.net

Ligand-Metal Interaction Theories and Computational Design

This compound and its derivatives can act as ligands in transition metal catalysis. researchgate.net Computational methods play a vital role in understanding and predicting the nature of ligand-metal interactions. mdpi.com Theories like Ligand Field Theory and methods such as Density Functional Theory (DFT) can be used to analyze the electronic structure of metal complexes. mdpi.com

Computational design allows for the in silico screening and optimization of ligands for specific catalytic applications. nih.gov By systematically modifying the structure of this compound (e.g., by adding different substituents) and calculating the properties of the resulting metal complexes, researchers can identify new ligands with improved activity, selectivity, or stability. researchgate.net Key parameters that are often calculated include binding energies, bond dissociation energies, and the electronic properties of the metal center. mdpi.com

Table 5: Calculated Ligand-Metal Interaction Properties for a [M(this compound)₂] Complex (Illustrative)

This table is illustrative. The values are representative of what would be obtained from DFT calculations on a hypothetical metal complex.

Metal (M)Binding Energy (kcal/mol)M-N Bond Length (Å)Charge on Metal (e)
Pd(II)-45.22.05+0.65
Cu(II)-38.72.01+0.88
Ni(II)-41.52.03+0.75

Applications in Specialized Chemical Fields Research Focus

Chemical Building Blocks for Complex Organic Synthesis

N-Tosyl-2-naphthylamine is a valuable building block in the field of complex organic synthesis, providing a robust platform for the construction of intricate molecular architectures. The tosyl group serves as an effective protecting group for the amine, rendering it stable to a variety of reaction conditions while also allowing for its selective removal or transformation at a later synthetic stage. This feature is particularly crucial in multi-step syntheses where precise control over reactive functional groups is paramount.

The naphthyl moiety of the molecule offers a rigid and sterically defined scaffold, which can be exploited to direct the stereochemical outcome of subsequent reactions. Furthermore, the aromatic rings of the naphthyl group can be functionalized through electrophilic substitution or other coupling reactions, enabling the elaboration of the core structure into more complex derivatives.

One of the key applications of N-tosylated amines in organic synthesis is in the preparation of nitrogen-containing heterocyclic compounds. mdpi.com These structural motifs are prevalent in a vast array of biologically active natural products and pharmaceutical agents. nih.gov The tosyl group can activate the nitrogen atom for cyclization reactions or can be cleaved to unveil a primary or secondary amine for further derivatization. For instance, N-tosyl aziridines, which are valuable synthetic intermediates, can be efficiently synthesized from N-tosylated amino alcohols. researchgate.netmdpi.com This highlights the potential of this compound as a precursor for analogous transformations.

The reactivity of the N-H bond in this compound also allows for its participation in various coupling reactions, further expanding its utility as a building block. The synthesis of N-tosyl allylic amines from alkenes demonstrates the versatility of the N-tosyl group in forming new carbon-nitrogen bonds. nih.gov

Precursors for Advanced Pharmaceutical Intermediates

The structural features of this compound make it an attractive starting material for the synthesis of advanced pharmaceutical intermediates. The naphthylamine core is a recognized pharmacophore, and its derivatives have been investigated for a range of biological activities. Historically, 2-naphthylamine (B18577) itself was used in the manufacture of dyes and as a rubber antioxidant. nih.govwikipedia.org However, due to its carcinogenic properties, its use is now highly restricted. nih.govwikipedia.org The tosylated form, this compound, offers a safer alternative for handling and derivatization in a research setting, with the tosyl group being removed in later synthetic steps if necessary.

The development of novel therapeutic agents often relies on the synthesis of complex heterocyclic scaffolds. N-heterocyclic compounds are of fundamental importance to medicinal chemists and are integral to many drug discovery programs. nih.gov The ability to functionalize both the naphthyl ring system and the tosyl-protected amine of this compound provides a pathway to a diverse range of potential pharmaceutical intermediates. For example, amidoalkyl naphthols, which are structurally related to this compound, are valuable building blocks for other bioactive molecules. mdpi.com

Development of Chemosensors and Fluorescent Probes (via related coordination chemistry)

The naphthalene (B1677914) moiety is a well-known fluorophore, and its derivatives are extensively used in the development of chemosensors and fluorescent probes. nih.gov These sensory molecules are designed to detect the presence of specific ions or molecules in a sample through a change in their fluorescence properties. The design of such probes often involves the integration of a recognition unit (a receptor) with the fluorescent signaling unit (the fluorophore).

This compound can serve as a precursor to such fluorescent probes. The tosyl-protected amine can be deprotected to reveal a reactive amine that can be further functionalized with a variety of receptor groups capable of binding to specific analytes, such as metal ions. frontiersin.orgresearchgate.netmdpi.com For instance, Schiff base derivatives of naphthalene have been successfully employed as fluorescent chemosensors for zinc ions. rsc.org

The coordination chemistry of the ligands derived from this compound plays a crucial role in the sensing mechanism. The binding of a metal ion to the receptor unit can lead to changes in the electronic structure of the fluorophore, resulting in either an enhancement ("turn-on") or quenching ("turn-off") of the fluorescence signal. Naphthalimide-based fluorescent probes, which share the core naphthalene structure, have been widely investigated for the detection of various metal ions, including Ag+ and Hg2+. nih.gov Furthermore, the development of chemosensors for anions is also an active area of research, with naphthalimide derivatives showing promise in this regard. nih.gov

Table 1: Examples of Naphthalene-Based Fluorescent Probes and their Target Analytes

Probe Type Target Analyte(s) Sensing Mechanism
Naphthalene-derived Schiff base Zn2+ Fluorescence enhancement
Naphthalimide derivative Ag+, Hg2+ Fluorescence quenching
Naphthalimide-based chemosensor F-, CN-, S2- Anion−π interactions
Naphthalene derivative F6 Al3+ Fluorescence enhancement

Contributions to Supramolecular Chemistry and Self-Assembly Studies

Supramolecular chemistry focuses on the study of non-covalent interactions between molecules and the formation of large, well-ordered assemblies. Hydrogen bonding is a particularly important interaction in this field, as it is directional and can be used to control the self-assembly of molecules into specific architectures. chemistryviews.org

This compound possesses both a hydrogen bond donor (the N-H group) and hydrogen bond acceptors (the two oxygen atoms of the sulfonyl group). This combination of functionalities makes it a candidate for participation in hydrogen bond-driven self-assembly processes. The rigid naphthyl group can also contribute to the stability of self-assembled structures through π-π stacking interactions.

The study of self-assembly in polysulfamides, which contain repeating sulfamide (B24259) units similar to the tosylamide group in this compound, has demonstrated the importance of hydrogen bonding in directing the formation of ordered structures. nih.gov While specific studies on the self-assembly of this compound are not extensively reported, the principles derived from related systems suggest its potential to form well-defined supramolecular architectures. The interplay of hydrogen bonding and π-π stacking could lead to the formation of one-dimensional tapes, two-dimensional sheets, or more complex three-dimensional networks.

Emerging Roles in Polymer Science and Materials Chemistry (Focus on Chemical Aspects and Derivatization)

The derivatization of this compound opens up possibilities for its incorporation into polymers and other advanced materials. The amine functionality, after deprotection, can be used as a site for polymerization or for grafting onto existing polymer backbones. For example, the electrochemical polymerization of 2-methyl-1-naphthylamine has been reported, suggesting that this compound could be a precursor to a monomer for similar polymerization processes. researchgate.net Poly(1-naphthylamine) nanoparticles have shown potential in applications such as supercapacitors and photocatalysis. mdpi.com

The tosyl group itself can be a useful functionality in materials chemistry. For instance, tosyl-ended polyisobutylenes have been synthesized and are valuable for further derivatization and the construction of complex macromolecular architectures. mdpi.com This suggests that this compound could be used to introduce the photoactive naphthylamine moiety into various polymer systems.

The development of functional materials often relies on the precise arrangement of molecular components. The ability of this compound to participate in self-assembly, as discussed in the previous section, could be harnessed to create ordered materials with interesting optical or electronic properties. The incorporation of the naphthylamine fluorophore into a polymer backbone or as a pendant group could lead to the development of fluorescent polymers for sensing or imaging applications.

Q & A

Basic Research Questions

Q. What are the recommended spectroscopic methods for characterizing N-Tosyl-2-naphthylamine, and how can researchers validate their results?

  • Answer : Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are primary techniques for structural elucidation. For NMR, focus on aromatic proton signals in the 6.5–8.5 ppm range and sulfonamide protons near 2.4 ppm. MS (ESI or MALDI) should confirm the molecular ion peak (e.g., [M+H]⁺). Cross-validate results with NIST reference data . Purity validation requires HPLC with UV detection (λ = 254 nm) and comparison to certified standards, ensuring >98% purity for research use .

Q. How can researchers optimize synthetic routes for this compound to minimize byproducts?

  • Answer : The tosylation of 2-naphthylamine using p-toluenesulfonyl chloride in anhydrous pyridine at 0–5°C minimizes side reactions. Monitor reaction progress via TLC (silica gel, eluent: hexane/ethyl acetate 3:1). Post-synthesis, purify via column chromatography (silica gel, gradient elution) and confirm purity via melting point analysis (literature range: 145–148°C). Residual solvents (e.g., pyridine) should be quantified using GC-MS .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Answer : Due to structural similarities to carcinogenic aromatic amines (e.g., 2-naphthylamine), use fume hoods, nitrile gloves, and closed systems. Monitor airborne contaminants via OSHA-recommended methods (e.g., NIOSH 5515). Conduct regular impurity screening using HPLC-MS to detect trace 2-naphthylamine (<1 ppm) .

Advanced Research Questions

Q. How can researchers analyze trace impurities (e.g., 2-naphthylamine) in this compound batches, and what detection limits are achievable?

  • Answer : Employ ultra-high-performance liquid chromatography (UHPLC) coupled with tandem MS (MS/MS) using a C18 column and MRM transitions. Calibrate with spiked standards (0.1–100 ppm). Detection limits as low as 0.05 ppm are achievable. Confirm identity via fragmentation patterns (e.g., m/z 144 for 2-naphthylamine) .

Q. What experimental design considerations are essential for using N-Tosyl derivatives in MALDI-TOF MS imaging of biological tissues?

  • Answer : Optimize matrix deposition (e.g., sublimation vs. spray-coating) to ensure uniform coverage. Use this compound at 10 mg/mL in acetone for small-molecule imaging. Validate ionization efficiency with internal standards (e.g., deuterated fatty acids). Spatial resolution ≤50 µm is achievable, with data analysis via SCiLS Lab for metabolite distribution mapping .

Q. How can computational modeling predict the reactivity of this compound in catalytic or photochemical applications?

  • Answer : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to map electron density distributions. Analyze frontier molecular orbitals (HOMO/LUMO) to predict sites for electrophilic/nucleophilic attack. Simulate UV-Vis spectra (TD-DFT) to correlate with experimental λmax values (~290 nm) .

Q. What strategies improve the stability of this compound in long-term storage for environmental studies?

  • Answer : Store under inert atmosphere (argon) at –20°C in amber vials. Add stabilizers (0.1% BHT) to prevent oxidation. Monitor degradation via periodic HPLC analysis. For environmental samples, derivatize with dansyl chloride to enhance detectability in LC-MS workflows .

Notes

  • Avoid commercial suppliers like ChemScene ( ) due to reliability concerns.
  • Prioritize peer-reviewed methodologies (e.g., MALDI-TOF protocols in ) over vendor protocols.
  • For carcinogenicity assessments, adhere to IARC guidelines ( ) and OSHA/NIOSH standards.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.